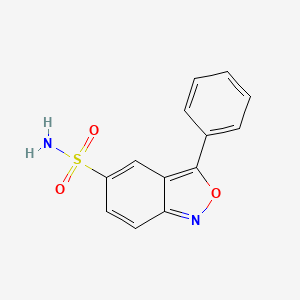

3-Phenyl-2,1-benzoxazole-5-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2,1-benzoxazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c14-19(16,17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKNWOSSPKNVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186868 | |

| Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33215-54-2 | |

| Record name | 3-Phenyl-2,1-benzisoxazole-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33215-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033215542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1-Benzisoxazole-5-sulfonamide, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 2,1 Benzoxazole 5 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the 2,1-Benzoxazole Core

A retrosynthetic approach to 3-Phenyl-2,1-benzoxazole-5-sulfonamide involves the logical disassembly of the target molecule to identify key intermediates and strategic bond disconnections. The primary disconnections for this molecule are the sulfonamide group at the C5 position, the phenyl group at the C3 position, and the bonds forming the 2,1-benzoxazole (also known as benzisoxazole or anthranil) heterocyclic ring.

Approaches to 2,1-Benzoxazole Ring Construction

The formation of the 2,1-benzoxazole ring system is a critical step in the synthesis. Unlike the more common 1,2-benzoxazole isomer, the 2,1-benzoxazole core requires specific synthetic strategies. One prominent method involves the cyclization of ortho-substituted nitroarenes. For instance, the reductive coupling and annulation of o-nitrophenols with aldehydes, promoted by reagents like sulfur and DABCO, presents a green approach to constructing benzoxazole (B165842) rings. organic-chemistry.org

A divergent and regioselective pathway to either 3-substituted 2,1-benzoxazoles or 2-substituted 1,2-benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines. organic-chemistry.org This method proceeds through a common N-Cl imine intermediate, where anhydrous conditions favor N-O bond formation to yield the 2,1-benzoxazole (benzisoxazole) structure. organic-chemistry.org Other established methods include the thermal cyclization of precursors in the presence of polyphosphoric acid (PPA), which serves as both a catalyst and a solvent at high temperatures. researchgate.net

The table below summarizes various catalytic systems and conditions used for the synthesis of related benzoxazole structures, which can be adapted for the 2,1-benzoxazole isomer.

| Catalyst/Reagent System | Substrates | Conditions | Key Advantages |

| Samarium Triflate | o-amino(thio)phenols and aldehydes | Aqueous medium, mild conditions | Reusable catalyst, green solvent. organic-chemistry.org |

| Sulfur and DABCO | o-nitrophenols and benzaldehydes | Not specified | Green approach, simple procedure. organic-chemistry.org |

| Copper(II) Oxide Nanoparticles | o-bromoaryl derivatives | DMSO, air atmosphere | Ligand-free, heterogeneous, recyclable catalyst. organic-chemistry.org |

| Lawesson's Reagent | Carboxylic acids and 2-aminophenol (B121084) | Solvent-free, microwave-assisted | Good yields for various acid types. organic-chemistry.org |

| Isosorbide-initiated polyamine | 2-aminophenol and aromatic aldehydes | Methanol, room temperature | Fast reaction time (2-5 min), high yield, economical. nih.gov |

Strategies for Phenyl Group Incorporation at C3

The incorporation of the phenyl group at the C3 position is most strategically achieved by utilizing a precursor that already contains the necessary carbon framework. Rather than performing a late-stage C-H functionalization on a pre-formed benzoxazole ring, syntheses typically begin with a starting material such as an ortho-nitrobenzophenone or an ortho-acyl aniline (B41778) derivative.

In this approach, the phenyl group is introduced as a benzoyl moiety on the aromatic ring destined to become part of the heterocyclic system. For example, the condensation of 2-aminophenol with various carbonyl compounds, including aromatic ketones, is a traditional and effective method for building the benzoxazole skeleton with the desired C2 (or in this case, C3) substituent in place from the start. rsc.orgnih.gov This ensures complete regiocontrol for the placement of the phenyl group.

Methodologies for Sulfonamide Moiety Introduction at C5

One common pathway involves the late-stage functionalization of a pre-formed 5-amino-2-phenylbenzoxazole intermediate. researchgate.net In this method, the amino group at the C5 position is reacted with a benzenesulfonyl chloride in the presence of a base like pyridine (B92270) to form the sulfonamide linkage. researchgate.net

Alternatively, the sulfonamide group can be introduced much earlier in the synthetic sequence. This involves the direct chlorosulfonylation of an appropriate arene with chlorosulfonic acid to produce an aryl sulfonyl chloride, which is then reacted with ammonia. rsc.org This approach is robust but can be limited by the harsh acidic conditions and the requirement for functional group tolerance. rsc.orgresearchgate.net A milder alternative is the conversion of an aniline to a sulfonyl chloride via diazotization with NaNO₂ and HCl, followed by treatment with sulfur dioxide and a copper catalyst in what is known as the Meerwein procedure. rsc.org

Precursor Synthesis and Starting Material Considerations

The successful synthesis of this compound is highly dependent on the availability and preparation of suitably functionalized precursors. Key starting materials include substituted anilines and reactive sulfonyl chloride intermediates.

Synthesis of Substituted Anilines

Substituted anilines are fundamental building blocks for the construction of the benzoxazole core. For the target molecule, a key precursor would be a 2-amino-4-sulfamoyl benzophenone (B1666685) derivative or a related compound. The synthesis of such anilines often begins with the nitration of a substituted benzene (B151609) ring, followed by the reduction of the nitro group to an amine. Various methods exist for this reduction, including catalytic hydrogenation (e.g., using Pd-C/H₂) or chemical reduction with reagents like iron powder in the presence of an acid or ammonium (B1175870) chloride. researchgate.net The functional groups already present on the ring dictate the choice of reagents to ensure compatibility.

Preparation of Sulfonyl Chloride Intermediates

Aryl sulfonyl chlorides are the most common precursors for the synthesis of aryl sulfonamides. rsc.orgresearchgate.net Their preparation is a critical step when the synthetic strategy involves forming the sulfonamide bond from a sulfonyl chloride. Several methods are widely employed.

Direct Chlorosulfonylation: This is a classic method involving an electrophilic aromatic substitution reaction where an arene is treated directly with excess chlorosulfonic acid (ClSO₃H). rsc.org While direct, this method often requires harsh conditions and is not suitable for electron-deficient or sensitive substrates. rsc.orgresearchgate.net

From Thiols: Thiols can be converted to the corresponding sulfonyl chlorides through oxidative chlorination. cbijournal.com A variety of reagent systems can accomplish this, including a combination of hydrogen peroxide and thionyl chloride, or N-Chlorosuccinimide (NCS) with a chloride source. cbijournal.comorganic-chemistry.org The use of aqueous sodium hypochlorite (B82951) has also been reported as an inexpensive and effective method for this transformation. rsc.org

From Anilines (Meerwein Procedure): This process involves the diazotization of an aryl amine using sodium nitrite (B80452) (NaNO₂) and an acid like HCl. rsc.org The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride. rsc.org This method is particularly useful when direct chlorosulfonylation is not feasible. rsc.org

The table below outlines common methods for preparing sulfonyl chloride intermediates.

| Method | Starting Material | Reagents | Key Features |

| Chlorosulfonylation | Arene | Chlorosulfonic acid (ClSO₃H) | Direct, but requires harsh conditions; not for sensitive substrates. rsc.orgresearchgate.net |

| Oxidative Chlorination | Thiol | H₂O₂/SOCl₂ or NCS/Chloride source | Milder alternative to direct chlorosulfonylation. cbijournal.comorganic-chemistry.org |

| Meerwein Procedure | Aryl Amine | NaNO₂/HCl, then SO₂/Cu catalyst | Useful alternative when other methods fail; proceeds via a diazonium salt. rsc.org |

Direct Synthesis Routes to this compound

Direct synthesis routes focus on the construction of the target molecule through key bond-forming reactions that establish the heterocyclic core and incorporate the necessary functional groups.

Cyclization Reactions for Benzoxazole Ring Formation

The formation of the 2,1-benzoxazole (also known as 2,1-benzisoxazole or anthranil) ring is the critical step. Several reliable methods have been developed for this purpose, primarily involving the cyclization of appropriately substituted aromatic precursors. A plausible approach to the target sulfonamide would involve applying these methods to a starting material already bearing the C5-sulfonamide group.

One of the most direct and high-yielding methods is the thermal cyclization of 2-azidobenzophenones . The non-catalytic thermolysis of 2-azidobenzophenone derivatives in a high-boiling solvent like dry xylene leads to the formation of 3-phenyl-2,1-benzisoxazoles with the extrusion of dinitrogen gas. researchgate.net This reaction proceeds via an intermediate nitrene, which undergoes intramolecular cyclization by nucleophilic attack from the carbonyl oxygen. researchgate.net Studies have shown this method to provide quantitative yields, although it is sensitive to water, which can reduce the yield. researchgate.net

Another established route is a modification of the Davis-Pizzini reaction , which involves the condensation of a nitroarene with a compound containing an active methylene (B1212753) group, such as phenylacetonitrile (B145931). nih.gov The reaction is typically promoted by a strong base like potassium tert-butoxide (t-BuOK). For the synthesis of the 3-phenyl-2,1-benzoxazole (B110626) core, nitrobenzene (B124822) reacts with phenylacetonitrile to form the desired product. nih.gov To obtain the target sulfonamide, one would need to start with a nitrobenzene derivative carrying a sulfonamide group at the para-position relative to the nitro group.

A third powerful method involves the [3+2] cycloaddition of benzynes and nitrile oxides . nih.gov Both of these highly reactive intermediates can be generated in situ. For instance, treating an o-(trimethylsilyl)aryl triflate with a fluoride (B91410) source like cesium fluoride (CsF) generates the benzyne, while the same fluoride source can act as a base to generate a nitrile oxide from a corresponding hydroximoyl chloride (e.g., N-hydroxybenzimidoyl chloride). nih.gov This cycloaddition provides a direct path to the 3-phenyl-2,1-benzoxazole core.

Finally, the base-mediated cyclization of diethyl α-(o-nitroaryl)benzylphosphonates offers another pathway to the 3-phenyl-2,1-benzisoxazole scaffold with high yields. researchgate.net

| Starting Material(s) | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Azidobenzophenone | o-Xylene, 135 °C, 1 h | 3-Phenyl-2,1-benzisoxazole | 98-99% | researchgate.net |

| Nitrobenzene and Phenylacetonitrile | 1. t-BuOK, THF, -60 °C 2. TMSCl 3. t-BuOK, rt, 2-5 h | 3-Phenyl-2,1-benzisoxazole | Moderate | nih.gov |

| o-(Trimethylsilyl)phenyl triflate and N-hydroxybenzimidoyl chloride | CsF, CH₃CN, rt | 3-Phenyl-2,1-benzisoxazole | 90% | nih.gov |

| Diethyl α-(o-nitrophenyl)benzylphosphonate | Base (e.g., NaH or K₂CO₃) | 3-Phenyl-2,1-benzisoxazole | High | researchgate.net |

Sulfonamidation Reactions at the Benzoxazole Scaffold

Direct sulfonamidation of the pre-formed 3-phenyl-2,1-benzoxazole ring is challenging due to the specific reactivity of the heterocyclic system and the potential for competing reactions. Electrophilic aromatic substitution on the benzisoxazole ring is not straightforward.

Therefore, the most viable synthetic strategy involves the introduction of the sulfonamide group, or a precursor like a sulfonyl chloride, onto one of the starting materials prior to the cyclization step. For instance, in a synthesis based on the thermolysis of an azide (B81097), the required precursor would be 2-azido-5-(sulfamoyl)benzophenone . This precursor could be synthesized through a multi-step sequence starting from a commercially available sulfonated aniline or phenol.

A general and well-established method for introducing a sulfonyl chloride group onto an aromatic ring is direct reaction with chlorosulfonic acid . For example, salicylic (B10762653) acid can be converted to 5-(chlorosulfonyl)-2-hydroxybenzoic acid by treatment with chlorosulfonic acid. chemicalbook.com A similar strategy could be envisioned to prepare a chlorosulfonated precursor, which can then be converted to the desired sulfonamide by reaction with ammonia. This functionalized precursor would then be carried forward to the cyclization step to form the final product.

One-Pot Synthetic Protocols

Several of the aforementioned cyclization methods can be performed as one-pot or tandem reactions, enhancing synthetic efficiency.

The [3+2] cycloaddition of benzynes and nitrile oxides is a prime example of a one-pot protocol. nih.gov Since both reactive intermediates are generated in situ from stable precursors using the same reagent (e.g., CsF), the reaction proceeds without the need to isolate the intermediates, providing a streamlined synthesis of the 3-phenyl-2,1-benzoxazole core.

Catalytic Approaches in Synthesis

Catalysis offers a powerful tool for improving the efficiency, selectivity, and environmental profile of synthetic reactions. Both transition metals and organocatalysts can be employed in the synthesis of the 2,1-benzoxazole scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is particularly effective for facilitating challenging bond formations. For the synthesis of 2,1-benzisoxazoles, iron catalysis has proven to be highly effective.

Specifically, iron(II) bromide (FeBr₂) has been shown to catalyze the cyclization of o-azidoaryl ketones to form 2,1-benzisoxazoles. organic-chemistry.org This reaction proceeds through a proposed iron-nitrenoid intermediate, which facilitates the intramolecular N-O bond formation. This catalytic method offers a milder alternative to high-temperature thermolysis and is tolerant of various functional groups, making it a valuable tool for the synthesis of complex benzisoxazole derivatives. organic-chemistry.org

| Starting Material | Catalyst & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Azidoaryl Ketones | FeBr₂ (10 mol%), Toluene, 80 °C | 3-Substituted-2,1-benzisoxazoles | Good to Excellent | organic-chemistry.org |

While rhodium catalysts are widely used in the chemistry of N-sulfonyl triazoles to generate rhodium iminocarbenoids for various cycloadditions, acs.orgacs.org their direct application to form the 2,1-benzoxazole ring from simpler precursors is less common. The iron-catalyzed azide cyclization remains the most direct and relevant transition metal-catalyzed approach for this specific heterocyclic system.

Organocatalysis in Benzoxazole and Sulfonamide Synthesis

Metal-free catalytic approaches provide an alternative to transition metal-based methods, often with benefits in terms of cost and toxicity. In the context of 3-phenyl-2,1-benzoxazole synthesis, the term organocatalysis can be extended to include reactions that are promoted by simple organic bases.

The Davis-Pizzini reaction , which uses a strong organic-soluble base like potassium tert-butoxide (t-BuOK) to deprotonate the phenylacetonitrile and initiate the cascade towards the final product, can be classified under this category. nih.gov The base acts in a catalytic or, more accurately, a promoter role to enable the key C-C bond formation between the starting materials. While not a classic organocatalytic cycle involving a chiral amine or phosphine, it represents a significant metal-free strategy for the construction of the 2,1-benzoxazole ring. To date, specific organocatalytic reactions employing catalysts like N-heterocyclic carbenes (NHCs) or proline derivatives have not been widely reported for the synthesis of the 2,1-benzoxazole isomer, in contrast to their established use in 1,3-benzoxazole synthesis.

Green Chemistry Principles in Synthetic Route Design and Implementation

The principles of green chemistry are increasingly being integrated into the design and execution of synthetic routes for complex molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent Selection and Alternatives for Sustainable Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of benzoxazoles and sulfonamides often employ volatile and toxic organic solvents. sci-hub.se Green chemistry encourages the use of safer alternatives.

Water is a highly desirable green solvent for organic reactions. researchgate.net For the synthesis of sulfonamides, methods utilizing water as a solvent have been developed, often taking advantage of the poor solubility of the product to facilitate isolation by simple filtration. researchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. nih.gov They are often biodegradable, non-toxic, and can be recycled. nih.gov The use of DESs, such as those based on choline (B1196258) chloride, has been successfully applied to the synthesis of sulfonamides. nih.gov Other sustainable options include the use of ionic liquids and polyethylene (B3416737) glycols. researchgate.net For benzoxazole synthesis, methods employing water, ethanol, or even solvent-free conditions have been reported. nih.govacs.orgrsc.org

Table 1: Alternative Solvents for Benzoxazole and Sulfonamide Synthesis

| Reaction Type | Conventional Solvents | Green Alternatives | References |

| Benzoxazole Synthesis | Toluene, DMF, Acetonitrile | Water, Ethanol, Ionic Liquids, Solvent-free | nih.govacs.orgrsc.orgnih.gov |

| Sulfonamide Synthesis | Dichloromethane, DMF, DMSO | Water, Deep Eutectic Solvents, Ethanol | researchgate.netnih.gov |

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.govrsc.org Reactions with high atom economy are desirable as they generate less waste.

The synthesis of benzoxazoles can be designed to be highly atom-economical. For example, electrochemical methods for the synthesis of 2-arylbenzoxazoles have been developed that proceed with high yields and generate minimal waste. rsc.orgrsc.org These methods often involve the direct coupling of precursors without the need for protecting groups or stoichiometric reagents. rsc.orgrsc.org Similarly, catalytic oxidative reactions using molecular oxygen as the oxidant are attractive due to their green and atom-economical nature. rsc.org

The optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, is crucial for maximizing reaction efficiency and minimizing energy consumption. High-yielding reactions reduce the need for extensive purification, further contributing to a more sustainable process. nih.gov

Sustainable Reagent Utilization and Waste Minimization

The selection of reagents and the minimization of waste are central tenets of green chemistry. Traditional methods for sulfonamide synthesis often rely on the use of sulfonyl chlorides, which can be corrosive and generate acidic byproducts. nih.gov More sustainable approaches utilize alternative sulfonating agents like sodium sulfinates or employ catalytic methods that avoid the use of stoichiometric and hazardous reagents. researchgate.netnih.gov

The direct oxidative coupling of thiols and amines has emerged as a powerful strategy for the synthesis of sulfonamides in a single step, streamlining the synthetic route and reducing waste generation. rsc.org The use of recyclable catalysts, such as magnetic nanoparticles or supported ionic liquids, further contributes to waste minimization by allowing for easy separation and reuse of the catalyst. nih.govsci-hub.se

Minimizing the number of synthetic steps and avoiding unnecessary derivatization and protection/deprotection steps are also key strategies for reducing waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly advantageous in this regard. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 3 Phenyl 2,1 Benzoxazole 5 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful, non-destructive technique used to probe the local magnetic fields around atomic nuclei, providing detailed information about the structure and connectivity of a molecule. For 3-Phenyl-2,1-benzoxazole-5-sulfonamide, a comprehensive suite of NMR experiments would be required for full structural assignment.

Multidimensional NMR Techniques (2D-NMR, NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton (¹H) and carbon (¹³C) signals and to establish the intricate bonding network of this compound, a series of two-dimensional (2D) NMR experiments would be essential.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal the correlations between adjacent protons on the phenyl and benzoxazole (B165842) rings, helping to trace the spin systems within these aromatic fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached proton(s). For instance, the protons of the phenyl and benzoxazole rings would show cross-peaks to their corresponding carbon atoms.

Nuclear Overhauser Effect SpectroscopY (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal the spatial proximity between protons on the phenyl ring and the benzoxazole ring, providing insights into the preferred rotational conformation around the C-C bond connecting these two moieties.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below. The actual experimental values would be necessary for a definitive assignment.

Hypothetical NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Phenyl-H (ortho) | 7.8 - 8.0 | 128.0 - 130.0 | Benzoxazole C3 |

| Phenyl-H (meta) | 7.4 - 7.6 | 129.0 - 131.0 | Phenyl C (ipso) |

| Phenyl-H (para) | 7.5 - 7.7 | 130.0 - 132.0 | Phenyl C (ortho) |

| Benzoxazole-H4 | 7.9 - 8.1 | 110.0 - 115.0 | Benzoxazole C5, C7a |

| Benzoxazole-H6 | 7.6 - 7.8 | 120.0 - 125.0 | Benzoxazole C5, C7 |

| Benzoxazole-H7 | 8.1 - 8.3 | 115.0 - 120.0 | Benzoxazole C5, C3a |

Advanced Solvent and Temperature Dependent NMR Studies

Running NMR experiments in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, acetone-d₆) can provide valuable information. Changes in chemical shifts upon solvent alteration can indicate solvent-solute interactions, particularly hydrogen bonding involving the sulfonamide protons. Furthermore, variable temperature NMR studies can reveal information about dynamic processes, such as restricted rotation around single bonds or conformational exchange, which might be observed by the broadening or sharpening of NMR signals at different temperatures.

Solid-State NMR Methodologies for Conformational Analysis

While solution-state NMR provides information about the molecule's average structure in solution, solid-state NMR (ssNMR) can elucidate its conformation in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid sample. ssNMR is particularly powerful when combined with SCXRD data, as it can help to assign the crystallographically observed conformation and identify the presence of multiple crystallographically independent molecules or polymorphs in a bulk sample.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Crystal Packing Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Data Collection and Refinement Procedures

To perform SCXRD, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected by a detector. The data collection process involves rotating the crystal and collecting multiple frames of the diffraction pattern.

Once the data is collected, it is processed and refined. The electron density map is solved to locate the positions of the atoms, and the structural model is refined against the experimental data to obtain the final structure. The quality of the final structure is assessed by parameters such as the R-factor. While no specific data for the target compound is available, related benzoxazole derivatives have been reported to crystallize in common space groups like P2₁/c or Pbca.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₃S |

| Formula Weight | 274.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 14.5 |

| β (°) | 95.0 |

| Volume (ų) | 1250 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.455 |

Hydrogen Bonding Network Analysis and Intermolecular Interactions

The sulfonamide group (-SO₂NH₂) is a strong hydrogen bond donor (N-H) and acceptor (S=O). Therefore, in the crystal lattice of this compound, a robust network of intermolecular hydrogen bonds is expected to play a crucial role in the crystal packing. The analysis of the crystal structure would focus on identifying these hydrogen bonds, which often form dimers or extended chains. For example, N-H···O=S hydrogen bonds between the sulfonamide groups of adjacent molecules are highly probable.

Polymorphism and Co-crystallization Studies (Methodological Focus)

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for sulfonamides, as different polymorphs can exhibit distinct physicochemical properties. nih.gov The investigation into the polymorphic tendencies of this compound involves a methodological focus on controlled crystallization experiments and advanced characterization techniques.

The primary methods for inducing and identifying polymorphs include recrystallization from a variety of solvents with different polarities and evaporation rates. acs.org Hot-stage microscopy (HSM) is a key technique for visually monitoring phase transitions between polymorphic forms as a function of temperature. acs.org This is often complemented by thermal analysis methods such as Differential Scanning Calorimetry (DSC), which can quantify the enthalpies of transition and fusion, providing thermodynamic data that helps to distinguish between stable and metastable forms. researchgate.netacs.org

X-ray diffraction (XRD), in both its single-crystal and powder forms, is the definitive technique for identifying and characterizing different polymorphs. Single-crystal XRD provides the precise atomic coordinates and unit cell parameters of a specific crystalline form, while powder XRD (PXRD) offers a characteristic fingerprint for each polymorph, useful for routine identification and for analyzing bulk samples. acs.org The differences between polymorphs of sulfonamides often arise from variations in hydrogen-bonding arrangements, such as the formation of catemers (chains) or dimers (cyclic motifs) involving the N-H and S=O groups of the sulfonamide moiety. acs.org

Co-crystallization is another powerful strategy employed to modify the physicochemical properties of active pharmaceutical ingredients. For this compound, this would involve systematic screening with a range of co-formers—molecules that can form hydrogen bonds or other non-covalent interactions with the target compound. The resulting co-crystals are then subjected to the same battery of characterization techniques (HSM, DSC, XRD) to determine their structure and properties. Computational modeling, specifically using Density Functional Theory (DFT), can also be employed to predict and understand the intermolecular interactions that stabilize different polymorphic and co-crystalline forms. nih.gov

Table 1: Crystallographic Data for a Hypothetical Polymorph of this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.671 |

| c (Å) | 23.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2543.2 |

| Z | 8 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular formula and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for unequivocally determining the elemental composition of this compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used. For instance, the expected monoisotopic mass of this compound (C₁₃H₁₀N₂O₃S) is approximately 274.0412 Da. uni.lu HRMS can measure this mass with an accuracy of a few parts per million (ppm), allowing for the confident differentiation from other compounds with the same nominal mass but different elemental formulas. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. mdpi.commdpi.com

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments provides valuable information about the connectivity of the molecule. For sulfonamides, common fragmentation patterns involve the cleavage of the S-N bond and the loss of SO₂. The benzoxazole ring can also undergo characteristic fragmentation. By piecing together the fragmentation data, a detailed structural picture can be constructed. This technique is particularly useful for the identification of sulfonamide residues in various matrices. rsc.orgnih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 275.0485 [M+H]⁺ | 211.0556 | SO₂ |

| 275.0485 [M+H]⁺ | 195.0607 | H₂NSO₂ |

| 275.0485 [M+H]⁺ | 167.0651 | C₆H₅NO |

| 275.0485 [M+H]⁺ | 77.0391 | C₇H₄NO₃S |

Note: This data is predicted based on common fragmentation patterns of related structures and for illustrative purposes.

Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and can also be used to study its conformational properties.

IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonamide group, including N-H stretching vibrations (typically in the range of 3300-3400 cm⁻¹), and asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively). ripublication.com The C=N stretching of the benzoxazole ring would likely appear in the 1688–1654 cm⁻¹ region. nih.gov

Raman spectroscopy, which is based on the inelastic scattering of light, is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For sulfonamides, Raman spectroscopy can provide information on the S-O and S-N bonds. nih.govnih.gov The combination of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. acs.org By comparing the experimental spectra with theoretical calculations (e.g., using DFT), a detailed assignment of the vibrational modes can be achieved, which can also help in identifying different conformers or polymorphs. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Benzoxazole) | Stretching | 1654-1688 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1300-1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140-1160 |

Note: This data is based on typical ranges for these functional groups and for illustrative purposes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to synthetic products)

While this compound itself is not chiral, chiroptical spectroscopy, particularly Circular Dichroism (CD), would become a critical analytical tool if the molecule were to be derivatized with a chiral auxiliary or if it were synthesized in a way that introduces atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond.

In such a scenario, CD spectroscopy would be used to determine the enantiomeric excess (ee) of the synthetic product. heraldopenaccess.us Enantiomers absorb left and right circularly polarized light differently, resulting in a CD signal. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the calculation of the ee. nih.govlibretexts.org Calibration curves would be created using samples of known ee values. nih.gov High-throughput screening methods using CD plate readers have been developed for the rapid determination of ee in large numbers of samples. nih.gov

Rotational Spectroscopy for Conformational Preferences and Hyperfine Structures

Rotational spectroscopy, typically performed on gaseous samples in a supersonic expansion, is a high-resolution technique that can provide extremely precise information about the conformational preferences and the detailed geometric structure of this compound in the gas phase. nih.gov

By analyzing the frequencies of rotational transitions, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely related to the moments of inertia of the molecule and are therefore exquisitely sensitive to its three-dimensional shape. This allows for the unambiguous identification of different conformers and the determination of their relative energies. nih.gov

Furthermore, the presence of a ¹⁴N nucleus in the benzoxazole ring and the sulfonamide group will lead to hyperfine splitting of the rotational lines due to the interaction of the nuclear quadrupole moment of the nitrogen atom with the electric field gradient at the nucleus. nih.govmdpi.com The analysis of this hyperfine structure provides nuclear quadrupole coupling constants (χaa, χbb, and χcc), which are sensitive to the electronic environment around the nitrogen atom and can serve as an additional tool for conformational identification. nih.gov

Chemical Reactivity and Derivatization Strategies of 3 Phenyl 2,1 Benzoxazole 5 Sulfonamide

Functional Group Transformations on the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore and a versatile handle for chemical modification. Its reactivity is centered on the acidic N-H protons and the electrophilic sulfur atom, allowing for a range of transformations.

N-Alkylation and Acylation Reactions

The acidic nature of the sulfonamide protons facilitates N-functionalization, including alkylation and acylation, to generate secondary or tertiary sulfonamides. These reactions are crucial for modulating the compound's physicochemical properties and biological activity.

N-Alkylation: The N-alkylation of aryl sulfonamides is a well-established transformation, typically proceeding via the deprotonation of the sulfonamide nitrogen followed by nucleophilic attack on an alkyl halide or another suitable electrophile. acs.orgdnu.dp.ua Various bases and catalysts can be employed to facilitate this reaction, including traditional bases like potassium carbonate or more advanced catalytic systems. For instance, manganese-catalyzed N-alkylation using alcohols as alkylating agents represents a modern, efficient approach. acs.org Another strategy involves the use of a water-soluble iridium complex that catalyzes the N-alkylation of sulfonamides with alcohols in an aqueous medium, highlighting a green chemistry perspective. rsc.org

Interactive Table: General Conditions for N-Alkylation of Aryl Sulfonamides

| Catalyst/Base System | Alkylating Agent | Solvent | Temperature | Yield | Reference |

| Mn(I) PNP pincer complex | Alcohols | Xylenes | High | Excellent | acs.org |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water | Microwave | 74-91% | rsc.org |

| Lewis acids (FeCl₃, ZnCl₂) | 1,2-dibromo-2-phenylethane | 1,2-dichloroethane | Not specified | Good | dnu.dp.ua |

N-Acylation: N-acylation introduces an acyl group onto the sulfonamide nitrogen, yielding N-acylsulfonamides. These derivatives are of significant interest due to their distinct chemical properties and biological activities. semanticscholar.org Common acylating agents include acyl chlorides and anhydrides, often in the presence of a base. researchgate.net A highly efficient method utilizes N-acylbenzotriazoles as acylating agents in the presence of sodium hydride, providing excellent yields. semanticscholar.orgsemanticscholar.org This method is particularly advantageous for preparing N-acylsulfonamides from acyl precursors where the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.org

Interactive Table: Reagents for N-Acylation of Sulfonamides

| Acylating Agent | Base/Catalyst | Conditions | Yield | Reference |

| N-Acylbenzotriazoles | NaH | Not specified | 76-100% | semanticscholar.orgsemanticscholar.org |

| Acyl chlorides/anhydrides | Bismuth(III) salts | Solvent-free or heterogeneous | Good to excellent | researchgate.net |

| Primary amines, arylsulfonyl chlorides, acyl chlorides | NaHCO₃ | Solvent-free, room temp. | 72-96% | scispace.com |

Sulfonamide Hydrolysis and Regeneration Studies

The cleavage of the sulfonamide bond (S-N) is a critical reaction, both in the context of prodrug strategies and metabolic degradation pathways. The hydrolysis of aromatic sulfonamides can be catalyzed by acids or bases. acs.org Basic hydrolysis is often more favorable for the preparation of the corresponding carboxylic acids from ester-containing sulfonamides. mdpi.com For instance, ceria nanostructures have been shown to catalyze the hydrolytic cleavage of sulfonamide drugs under ambient conditions, breaking the S-N bond to yield sulfanilic acid derivatives. nih.govacs.org This process is thought to be facilitated by the Lewis acidic sites on the ceria surface. nih.govacs.org

Regeneration of the parent amine and sulfonic acid from a sulfonamide is a challenging but important transformation. Studies on related compounds have shown that certain reagents can effect this cleavage, although specific methods for 3-phenyl-2,1-benzoxazole-5-sulfonamide have not been detailed in the literature.

Late-Stage Functionalization Strategies for Sulfonamides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery for the rapid diversification of complex molecules. Several LSF methods have been developed for sulfonamides. One approach involves the conversion of sulfonamides into sulfonyl radical intermediates through photocatalysis. ox.ac.ukacs.orgnih.gov These radicals can then participate in various transformations, such as hydrosulfonylation of alkenes. acs.org Another strategy relies on the diazotization of primary sulfonamides, which enables their conversion into sulfonyl chlorides, sulfonates, and other complex sulfonamides. acs.org This method is particularly valuable as it avoids the need for pre-functionalization. acs.org Furthermore, a general method for the reductive deamination of primary sulfonamides to sulfinates has been developed, which then allows for conversion into a variety of other functional groups. chemrxiv.org

Modifications and Substitutions on the Benzoxazole (B165842) Ring System

The benzoxazole core of this compound is an aromatic heterocycle, and its reactivity is governed by the principles of aromatic chemistry. The presence of the fused benzene (B151609) ring and the oxazole (B20620) moiety, along with the phenyl and sulfonamide substituents, influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions on the Benzoxazole Core

The benzoxazole ring system is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing substituents. The sulfonamide group at the 5-position is a deactivating, meta-directing group for electrophilic attack on the benzene portion of the benzoxazole. Conversely, the oxygen and nitrogen atoms of the oxazole ring can influence the reactivity of the heterocyclic part. While specific studies on this compound are scarce, general methods for the synthesis of substituted benzoxazoles often involve the cyclization of appropriately substituted precursors. nih.gov For example, triflic anhydride (B1165640) can be used to activate tertiary amides for reaction with 2-aminophenols to form 2-substituted benzoxazoles. nih.gov

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNA) on the benzoxazole ring is also a possibility, particularly if there are strongly electron-withdrawing groups and a suitable leaving group present on the aromatic ring. nih.gov For instance, 2-(4'-fluorophenyl)benzoxazoles have been shown to undergo quantitative nucleophilic aromatic substitution with phenoxides, where the benzoxazole ring activates the fluorophenyl group towards nucleophilic attack. dtic.mil While the sulfonamide group is electron-withdrawing, facilitating nucleophilic attack, the absence of a good leaving group on the benzoxazole ring of the title compound makes direct SNA challenging without prior modification.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.org The sulfonamide group is recognized as a potent DMG. nih.gov For this compound, the N-substituted sulfonamide moiety at the C-5 position can direct the lithiation to the C-4 position of the benzoxazole ring.

The general mechanism involves the formation of a complex between the Lewis acidic lithium agent and the Lewis basic heteroatom of the DMG. wikipedia.org This brings the strong base into proximity with the ortho-proton, leading to its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups with high regioselectivity. The use of N-cumylsulfonamides has been shown to be effective for DoM, followed by a facile deprotection to yield the primary sulfonamide. nih.govacs.org

Challenges in the metalation of aryl azoles can arise from the competitive metalation of the more acidic protons on the heterocycle itself. nih.gov However, the strong directing ability of the sulfonamide group generally ensures selective functionalization at the ortho position of the benzoxazole ring system. nih.govacs.org A one-pot DoM-Suzuki cross-coupling procedure has also been delineated for the synthesis of biaryl sulfonamides. acs.org

Reactions Involving the Phenyl Substituent

Functionalization of the Phenyl Ring via Aromatic Substitution

The phenyl ring at the 3-position of the benzoxazole core is susceptible to electrophilic aromatic substitution (EAS). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.org These reactions proceed via a two-step mechanism involving the initial attack of a strong electrophile on the benzene ring to form a positively charged intermediate (a benzenonium ion), followed by the elimination of a proton to restore aromaticity. libretexts.orglibretexts.org

The regiochemical outcome of these substitutions is directed by the activating or deactivating nature of the substituent already present on the ring—in this case, the 2,1-benzoxazol-5-sulfonamide group. The reactivity and orientation of the incoming electrophile will be influenced by the electronic properties of this large substituent. Typically, such heterocyclic systems can act as deactivating groups, directing incoming electrophiles to the meta-position, or as ortho, para-directors depending on the reaction conditions and the nature of the linkage to the phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions on Phenyl Halogenated Precursors

To achieve more complex and specific functionalization of the 3-phenyl ring, a common strategy involves the use of palladium-catalyzed cross-coupling reactions. This requires a precursor molecule, such as 3-(4-halophenyl)-2,1-benzoxazole-5-sulfonamide (where halo = Cl, Br, or I). This halogenated precursor can then be coupled with a variety of partners.

One of the most widely used methods is the Suzuki-Miyaura cross-coupling, which couples the aryl halide with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. acs.org This reaction is highly versatile and allows for the formation of carbon-carbon bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups onto the phenyl ring. Another important reaction is the Chan-Lam coupling, which facilitates the formation of carbon-nitrogen bonds by coupling the aryl boronic acid with N-H containing compounds like sulfonamides, catalyzed by copper. acs.orgorganic-chemistry.org Buchwald-Hartwig amination is another powerful palladium-catalyzed method for constructing aryl C-N bonds. nih.govacs.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | 3-(4-Bromophenyl)-2,1-benzoxazole-5-sulfonamide | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-(Biphenyl)-2,1-benzoxazole-5-sulfonamide derivative |

| Buchwald-Hartwig | 3-(4-Bromophenyl)-2,1-benzoxazole-5-sulfonamide | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Substituted 3-(4-aminophenyl)-2,1-benzoxazole-5-sulfonamide |

| Chan-Lam | Arylboronic acid | This compound | Copper(II) acetate, Base (e.g., Et₃N) | N-Aryl-3-phenyl-2,1-benzoxazole-5-sulfonamide |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a critical consideration in the derivatization of this compound due to the presence of multiple reactive sites. As discussed, DoM provides a highly regioselective method for functionalizing the benzoxazole ring at the C-4 position, ortho to the powerful sulfonamide directing group. wikipedia.orgnih.gov The choice of the organolithium base can be crucial in dictating the chemoselectivity between DoM and nucleophilic attack at other sites. rsc.org

When considering reactions on the phenyl ring, the directing effect of the benzoxazole substituent governs the regioselectivity of electrophilic aromatic substitution. For cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen on the phenyl ring precursor.

The functionalization of the azole ring itself can compete with reactions on the other rings. The development of highly regioselective methods, such as using specific magnesium amide bases for ortho-magnesiation, can provide access to specific isomers that are otherwise difficult to obtain. nih.gov Stereoselectivity is primarily relevant when chiral centers are introduced, for instance, during the addition of a chiral substituent to the sulfonamide nitrogen or the phenyl ring.

Synthesis of Analogs for Structure-Activity Relationship (SAR) Exploration Principles

The synthesis of a library of analogs of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the structure-activity relationship (SAR). For the this compound scaffold, SAR exploration involves systematically modifying its three main components. Studies on benzoxazole derivatives have shown that substitutions at the 2- and 5-positions of the benzoxazole core, as well as on the 2-aryl substituent, can significantly influence biological activity. researchgate.netresearchgate.netnih.gov

Key principles for SAR exploration on this scaffold include:

Modification of the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) of the phenyl ring to probe electronic and steric requirements for activity. nih.gov

Modification of the Benzoxazole Core: Introducing substituents at available positions on the benzoxazole ring, such as the C-4 or C-7 positions, often via DoM strategies.

Modification of the Sulfonamide Group: Systematically altering the substituent on the sulfonamide nitrogen, which is a common and effective strategy for tuning physicochemical properties and target engagement. openaccesspub.orgyoutube.comyoutube.com

Systematic Modification of the Sulfonamide N-substituent

The primary sulfonamide group (-SO₂NH₂) is a versatile handle for derivatization. Systematic modification of the N-substituent is a key strategy to modulate properties like acidity, lipophilicity, and hydrogen bonding capacity, which in turn affect the compound's pharmacokinetic and pharmacodynamic profile. openaccesspub.orgyoutube.com

Common strategies for N-functionalization include N-alkylation and N-arylation.

N-Alkylation: This can be achieved through various methods, including reaction with alkyl halides, the Mitsunobu reaction, or reductive amination. More recently, "borrowing hydrogen" methodologies using manganese or ruthenium catalysts have enabled the efficient N-alkylation of sulfonamides with alcohols, which are considered green alkylating agents. organic-chemistry.orgacs.org Thermal alkylation using trichloroacetimidates offers another route that does not require an external catalyst. nih.gov

N-Arylation: The introduction of aryl groups on the sulfonamide nitrogen can be accomplished using methods like the Chan-Lam coupling, which uses arylboronic acids in the presence of a copper catalyst. acs.orgorganic-chemistry.org Transition-metal-free methods using o-silylaryl triflates in the presence of cesium fluoride (B91410) have also been developed for the N-arylation of sulfonamides under mild conditions. nih.govacs.org

The synthesis of a diverse library of N-substituted analogs allows for a thorough investigation of SAR. For example, introducing heterocyclic rings on the N1 nitrogen of sulfonamides has been shown to lead to highly potent derivatives in other contexts. youtube.com

| N-Substitution Method | Reagents | Conditions | N-Substituent Introduced |

| N-Alkylation | |||

| Manganese-Catalyzed Borrowing Hydrogen | R-CH₂OH, Mn(I) PNP pincer precatalyst, K₂CO₃ | Heating | Alkyl (R-CH₂-) |

| Thermal Alkylation | R-OC(NH)CCl₃ | Refluxing Toluene | Alkyl (R-) |

| N-Arylation | |||

| Chan-Lam Coupling | Ar-B(OH)₂, Cu(OAc)₂, Et₃N | Room Temperature | Aryl (Ar-) |

| Metal-Free Arylation | o-silylaryl triflate, CsF | Mild | Aryl |

Exploration of Substituent Effects on the Phenyl Ring

The substitution pattern on the 3-phenyl ring is a critical determinant of the electronic and steric properties of the entire molecule. While extensive structure-activity relationship (SAR) studies have been conducted on the more common 2-aryl-1,3-benzoxazole isomers, specific research detailing the systematic variation of substituents on the 3-phenyl ring of this compound is not extensively documented in publicly available literature.

However, general principles of medicinal chemistry suggest that modifications to this phenyl ring would significantly influence the compound's properties. The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy (B1213986), methyl) at various positions (ortho, meta, para) on the phenyl ring can alter the molecule's polarity, lipophilicity, and ability to participate in intermolecular interactions such as hydrogen bonding and π-stacking. In related heterocyclic systems like benzothiazoles, the addition of electron-withdrawing groups like trifluoromethyl has been explored to modulate metabolic stability and target binding. nih.gov Similarly, for other benzoxazole scaffolds, the presence of electron-withdrawing groups on an aryl substituent has been shown to enhance anti-proliferative activity. researchgate.net These established principles form the basis for rational drug design and would be applicable in guiding the synthesis of new derivatives of this compound to explore and optimize its biological potential.

Modifications to the Benzoxazole Core

The 2,1-benzoxazole (anthranil) core is a reactive heterocycle that offers several avenues for chemical modification. Its unique N-O bond makes it a valuable synthetic intermediate, particularly as an aminating synthon. chem-soc.si

Reactivity and Ring-Opening

A key aspect of the 2,1-benzoxazole ring's reactivity is its propensity to undergo ring-opening reactions, often facilitated by transition metals. researchgate.net This process can generate reactive intermediates, such as metal-nitrenoid species, which can then be used to construct new chemical bonds and heterocyclic systems. For instance, C7-substituted anthranil (B1196931) derivatives have been shown to undergo cobalt-catalyzed intramolecular C-H amination through an unconventional ring-opening and electrocyclization pathway, providing access to complex structures like carbazoles and indoles. researchgate.net This highlights the utility of the anthranil core as a building block for more elaborate molecular architectures.

Substitution on the Fused Benzene Ring

Another key derivatization strategy involves introducing or modifying substituents on the fused benzene portion of the benzoxazole core. The parent compound, this compound, already possesses a sulfonamide group at the 5-position. The reactivity and biological activity of the molecule can be further tuned by introducing other groups onto this ring.

A synthetic method for preparing various substituted 3-phenyl-2,1-benzisoxazoles (a synonym for 3-phenyl-2,1-benzoxazoles) has been developed starting from diethyl α-(o-nitroaryl)benzylphosphonates. chem-soc.si This approach allows for the placement of different substituents on the benzoxazole core. The rate of the cyclization reaction to form the 2,1-benzoxazole ring is reported to be strongly influenced by the nature of the substituents on the starting nitroaromatic ring, demonstrating that electronic effects on the core are significant. chem-soc.si

The following table shows examples of 3-phenyl-2,1-benzoxazole (B110626) derivatives with different substituents on the benzoxazole core, synthesized via the phosphonate (B1237965) conversion method. chem-soc.si

| Substituent at Position 5 | Substituent at Position 7 | Product | Yield (%) |

| H | H | 3-Phenyl-2,1-benzisoxazole | 78 |

| Cl | H | 5-Chloro-3-phenyl-2,1-benzisoxazole | 85 |

| Br | H | 5-Bromo-3-phenyl-2,1-benzisoxazole | 83 |

| OCH₃ | H | 5-Methoxy-3-phenyl-2,1-benzisoxazole | 65 |

| H | Cl | 7-Chloro-3-phenyl-2,1-benzisoxazole | 75 |

This table is generated based on data from the synthesis of 3-phenyl-2,1-benzisoxazoles via the conversion of diethyl α-(o-nitroaryl)benzylphosphonates. chem-soc.si

Furthermore, studies on the closely related 3-(sulfamoylmethyl)-1,2-benzisoxazole system have shown that modifying the benzisoxazole ring directly impacts biological activity. The introduction of a halogen atom at the 5-position was found to increase anticonvulsant activity, demonstrating the importance of substitution at this site for modulating the pharmacological profile.

Theoretical and Computational Studies on 3 Phenyl 2,1 Benzoxazole 5 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of 3-Phenyl-2,1-benzoxazole-5-sulfonamide at a molecular level. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's electronic properties and potential for chemical reactions.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density, DFT provides a basis for understanding the distribution of electrons and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack. A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov For related benzoxazole (B165842) structures, DFT calculations, often using the B3LYP functional with a basis set like cc-pVDZ, have been employed to determine these orbital energies. esisresearch.org

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: The values presented in this table are representative and are based on typical DFT calculations for similar sulfonamide and benzoxazole derivatives.

From the HOMO-LUMO energies, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Global Reactivity Descriptors (Representative Values)

| Reactivity Index | Formula | Representative Value | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV | The power of an atom in a molecule to attract electrons to itself. scribd.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.21 eV⁻¹ | The reciprocal of hardness, indicating a higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | 3.68 eV | A measure of the molecule's ability to act as an electrophile. |

Note: These values are derived from the representative HOMO and LUMO energies in Table 1.

The distribution of the HOMO and LUMO across the this compound structure reveals the most probable sites for reaction. Typically, the HOMO is localized on the more electron-rich portions of the molecule, such as the phenyl ring and the sulfonamide group, while the LUMO is distributed over the benzoxazole core.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to determine the optimized ground state geometry of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For similar heterocyclic compounds, these methods have been used to establish the most stable three-dimensional arrangement of the atoms. mdpi.com

Table 3: Predicted Ground State Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (sulfonamide) | 1.75 Å |

| S-N (sulfonamide) | 1.63 Å | |

| S=O (sulfonamide) | 1.45 Å | |

| C-O (benzoxazole) | 1.38 Å | |

| N-O (benzoxazole) | 1.42 Å | |

| Bond Angle | O-S-O (sulfonamide) | 120° |

| C-S-N (sulfonamide) | 107° | |

| Dihedral Angle | Phenyl-Benzoxazole | 10-15° |

Note: These are predicted values based on ab initio calculations of analogous molecular structures.

The total energy of the molecule in its ground state is also a key output of these calculations, providing a baseline for assessing the energetics of different conformations and reaction pathways. For a related compound, 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole, the total energy was calculated to be -1802.8143 a.u. using DFT with a cc-pVDZ basis set. esisresearch.org

To understand how this compound participates in chemical reactions, transition state calculations are performed. These computations identify the high-energy transition state structures that connect reactants to products. By determining the energy barrier of the transition state, the feasibility and rate of a proposed reaction mechanism can be evaluated.

For instance, in the study of related compounds, transition state calculations have been instrumental in elucidating the mechanisms of enzymatic inhibition. The sulfonamide group is known to interact with the zinc ion in the active site of enzymes like carbonic anhydrase. nih.gov Theoretical calculations can model this interaction and determine the energy profile of the binding process. The presence of imaginary frequencies in the vibrational analysis of a calculated structure confirms it as a true transition state.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of a molecule. MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization of different conformers.

MD simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. mdpi.com These simulations can reveal the preferred conformations of this compound in different environments, such as in a solvent or bound to a biological target. The results of MD simulations can highlight the flexibility of certain parts of the molecule, such as the rotation around the bond connecting the phenyl ring to the benzoxazole system.

Torsional scans, also known as potential energy surface (PES) scans, are performed to systematically explore the energy changes associated with the rotation around specific bonds. For this compound, a key torsional angle is the one defining the orientation of the phenyl group relative to the benzoxazole ring system.

By rotating this bond in small increments and calculating the energy at each step, a potential energy profile can be generated. This profile reveals the low-energy (stable) and high-energy (unstable) conformations. The minima on the PES correspond to the most likely conformations the molecule will adopt. For the related 3-phenyl-2,1-benzoxazole (B110626), crystallographic studies have shown that the relative tilt between the planar fragments can vary, suggesting a relatively flat potential energy surface for this rotation. nih.gov

Energy minimization studies are then used to refine the geometries of the stable conformers identified from torsional scans or MD simulations. These calculations find the lowest energy structure in the vicinity of a given starting conformation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a critical descriptor used to understand the reactive behavior of a molecule. It illustrates the charge distribution and is instrumental in predicting how a molecule will interact with other entities, such as biological receptors. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would highlight distinct regions of positive, negative, and neutral potential.

Negative Regions (Electron-Rich): These areas, typically colored in shades of red and yellow, indicate regions with a high electron density and are prone to electrophilic attack. In the case of this compound, the oxygen and nitrogen atoms of the sulfonamide group (-SO₂NH₂) and the oxygen and nitrogen within the benzoxazole ring are expected to be the primary centers of negative potential. These sites are potential hydrogen bond acceptors.

Positive Regions (Electron-Poor): Depicted in shades of blue, these regions have a lower electron density and are susceptible to nucleophilic attack. The hydrogen atoms of the sulfonamide group's amine (-NH₂) are anticipated to be the most significant positive potential sites, acting as hydrogen bond donors. The hydrogen atoms on the phenyl and benzoxazole rings will also exhibit a positive potential, albeit to a lesser extent.

Neutral Regions: Generally shown in green, these areas have a balanced electrostatic potential and are typically associated with the carbon framework of the aromatic rings.

The charge distribution analysis derived from the MEP map is fundamental for understanding the non-covalent interactions that govern molecular recognition processes. The distinct separation of electron-rich and electron-poor regions in this compound suggests its capability to engage in specific electrostatic and hydrogen bonding interactions with a biological target.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. It involves identifying the essential steric and electronic features of a molecule that are responsible for its biological activity.

Identification of Key Features for Molecular Recognition (Methodological Approach)

The process of identifying the key pharmacophoric features of this compound involves a systematic analysis of its structural components. This methodological approach includes:

Conformational Analysis: Generating a diverse set of low-energy conformations of the molecule to ensure that the biologically relevant shape is considered.

Feature Identification: Pinpointing potential pharmacophoric features based on the molecule's functional groups. For this compound, these features would include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonamide group and the nitrogen and oxygen atoms of the benzoxazole ring.

Hydrogen Bond Donors (HBD): The amine (-NH₂) of the sulfonamide group.

Aromatic Rings (AR): The phenyl group and the benzene (B151609) part of the benzoxazole ring. These can participate in π-π stacking interactions.

Hypothesis Generation: If a set of active analogous compounds were available, a pharmacophore model would be generated by aligning these molecules and identifying the common features that are essential for their activity. In the absence of such data, a hypothetical pharmacophore can be constructed based on the key features of the single molecule, which can then be used to search for other molecules with similar features.

A hypothetical pharmacophore model for this compound would likely consist of a combination of aromatic, hydrogen bond donor, and hydrogen bond acceptor features arranged in a specific three-dimensional orientation.

Shape Similarity and Superposition Studies

Shape similarity is based on the principle that molecules with similar shapes are likely to bind to the same biological target and exhibit similar biological activities. Computational methods for shape similarity can be broadly categorized into alignment-based and alignment-free methods.

Alignment-based methods involve superimposing the three-dimensional structures of molecules to maximize their volume overlap. For this compound, this would involve generating a 3D representation and comparing it against a database of known active compounds. The quality of the alignment is scored to quantify the shape similarity.

Alignment-free methods use descriptors to represent the molecular shape, which can then be compared without the need for structural superposition. These methods are generally faster and suitable for screening large databases.

Superposition studies are crucial for understanding how this compound might fit into a receptor's binding site by comparing its conformation to that of a known ligand. These studies can guide the design of new derivatives with improved shape complementarity to the target.

In Silico ADMET Prediction Methodologies (Focus on in silico methods)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. In silico methods offer a rapid and cost-effective way to estimate these properties.

Based on its structure, several key physicochemical properties of this compound can be calculated, which are essential inputs for ADMET prediction models.

Calculated Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₃S | PubChem |

| Molecular Weight | 274.3 g/mol | PubChem |

| XLogP3-AA (logP) | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Computational Solubility Prediction Models

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. Computational models for solubility prediction, often expressed as the logarithm of the solubility in mol/L (logS), are typically based on Quantitative Structure-Property Relationship (QSPR) models. These models use various molecular descriptors to predict solubility.

Commonly used models include:

Fragment-based methods: These models calculate logS by summing the contributions of different molecular fragments.

Descriptor-based models: These employ a range of descriptors such as logP, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors in a regression model to predict logS. For this compound, its calculated logP of 1.9 and TPSA of 94.6 Ų would be key inputs for such models.

Machine learning models: More advanced models utilize machine learning algorithms like random forests or neural networks trained on large datasets of experimentally determined solubilities.

Computational Permeability Models

Membrane permeability is crucial for a drug to be absorbed from the gastrointestinal tract and to reach its target site. In silico models are often used to predict permeability through cell-based assays like Caco-2 and non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Models: Caco-2 cells are human colon adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal epithelium. Computational models for Caco-2 permeability often use descriptors like TPSA, logP, and the number of rotatable bonds. The relatively low rotatable bond count (2) and moderate TPSA of this compound would suggest moderate to good passive permeability.

PAMPA Models: PAMPA is a non-cell-based assay that measures passive diffusion across an artificial membrane. QSPR models for PAMPA permeability heavily rely on lipophilicity (logP) and molecular size.

The in silico ADMET predictions for this compound, based on its calculated physicochemical properties, provide a preliminary assessment of its drug-like potential.

Computational Metabolic Stability Predictions

In the contemporary drug discovery and development landscape, the early in silico assessment of a compound's metabolic stability is a critical step. This computational screening allows for the early identification of potential metabolic liabilities, guiding the selection and optimization of drug candidates. For this compound, while specific experimental metabolic data is not extensively documented in publicly available literature, its likely metabolic profile can be inferred through computational models based on its structural motifs: a phenyl-benzoxazole core and a sulfonamide group.

Computational tools such as pkCSM, SwissADME, and others are frequently employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. These programs utilize large datasets of known compounds to build predictive models. The metabolic stability of a compound is primarily related to its interaction with drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.

Predictions for compounds structurally related to this compound suggest that the benzoxazole and sulfonamide moieties influence its metabolic fate. For instance, in silico studies on various benzoxazole derivatives have been conducted to evaluate their drug-like properties and metabolic pathways. nih.govnih.gov Similarly, sulfonamide derivatives have been the subject of extensive computational ADMET profiling. nih.gov